6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 165.23 g/mol. This compound features a unique spirocyclic structure, characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with two methyl groups attached to the cyclohexane ring. The compound is classified under the category of spirocyclic compounds, which are known for their distinctive structural properties and reactivity profiles.
The synthesis of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclohexanone with chloroacetonitrile under basic conditions. The reaction typically requires sodium hydroxide in tetrahydrofuran as a solvent, with optimized temperature and time conditions to enhance yield and purity.
The molecular structure of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 165.23 g/mol |
IUPAC Name | 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI | InChI=1S/C10H15NO/c1-7-9(8(2)5-7)10(12)11/h7-9H,3-5H2,1-2H3 |
InChI Key | OEZLUKLWWXHMOQ-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC2(C(C1)C)C(O2)C#N |
This structure indicates the presence of a nitrile functional group () which contributes to its chemical reactivity.
6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with various molecular targets due to its spirocyclic structure and nitrile group:
This mechanism is crucial for understanding its potential applications in medicinal chemistry and material science.
The physical and chemical properties of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile are essential for its application in research and industry:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Due to limited data on certain physical properties, further experimental characterization may be required for complete profiling.
6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several notable applications in scientific research:
These applications underscore the significance of this compound in advancing research across various fields.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3